6-o-Phosphonohexopyranose

Description

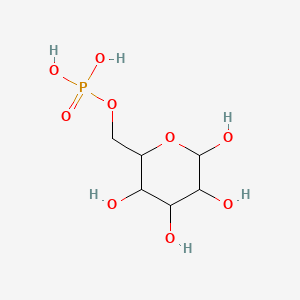

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSCHQHZLSJFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861585 | |

| Record name | 6-O-Phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-73-5, 2071722-98-8 | |

| Record name | D-Glucose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-O-Phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of 6 O Phosphonohexopyranose

Enzymatic Formation Mechanisms

The synthesis of 6-O-phosphonohexopyranose is a critical enzymatic step that commits glucose to intracellular metabolism. This process is primarily mediated by a class of enzymes known as kinases, which transfer a phosphate (B84403) group from a high-energy donor, typically ATP, to the hexose (B10828440) sugar.

The principal route for the formation of Glucose 6-phosphate is the phosphorylation of glucose, a reaction catalyzed by the enzyme hexokinase. wikipedia.orgsigmaaldrich.com This reaction is the first step of glycolysis and is essentially irreversible under physiological conditions. nih.govuomustansiriyah.edu.iq By converting glucose to G6P, hexokinases maintain a low intracellular concentration of glucose, which in turn sustains a concentration gradient that favors the continued transport of glucose into the cell. wikipedia.org

The reaction is as follows: Glucose + ATP → Glucose 6-phosphate + ADP

There are four main isozymes of hexokinase in mammals, designated Hexokinase I, II, III, and IV (also known as glucokinase). wikipedia.orgmdpi.com

Hexokinases I, II, and III have a high affinity (low Km) for glucose and are inhibited by the product of the reaction, Glucose 6-phosphate. wikipedia.orgmdpi.com This feedback inhibition is a key regulatory mechanism, matching the rate of glucose phosphorylation to the cell's energy needs. vaia.comnih.gov

Glucokinase (Hexokinase IV) is found predominantly in the liver and pancreatic β-cells. wikipedia.org It has a lower affinity for glucose and is not inhibited by G6P. wikipedia.orgwikipedia.org This allows the liver to process large amounts of glucose after a carbohydrate-rich meal, converting it to glycogen (B147801) or triglycerides for storage. wikipedia.org

| Feature | Hexokinases I, II, III | Glucokinase (Hexokinase IV) |

|---|---|---|

| Affinity for Glucose | High (Km < 1 mM) wikipedia.org | Low (Higher Km) wikipedia.org |

| Product Inhibition by G6P | Yes wikipedia.orgmdpi.com | No wikipedia.orgwikipedia.org |

| Primary Tissue Location | Most tissues (e.g., muscle, brain) sigmaaldrich.comnih.gov | Liver, Pancreas wikipedia.org |

| Primary Function | Initiate glycolysis for cellular energy wikipedia.org | Glucose sensing, glycogen/fat synthesis wikipedia.org |

While glucose is the primary substrate, hexokinases and other related kinases can also phosphorylate other hexose sugars at the C6 position. fishersci.cascientificlabs.co.uk This provides a mechanism for other dietary monosaccharides to enter the central metabolic pathways.

Fructose (B13574): In most tissues, hexokinase can phosphorylate fructose to produce fructose-6-phosphate (B1210287), which directly enters glycolysis. wikipedia.org In the liver, fructose is primarily metabolized by fructokinase, but hexokinase provides an alternative pathway. wikipedia.org

Mannose: Hexokinase catalyzes the phosphorylation of mannose to mannose-6-phosphate. sigmaaldrich.comscientificlabs.co.uk This is then converted by the enzyme phosphomannose isomerase into fructose-6-phosphate, an intermediate of glycolysis.

Other Hexoses: Specific enzymes capable of phosphorylating a wider range of hexoses have been identified. For instance, a mannofructokinase discovered in Streptococcus mitis demonstrates the ability to regioselectively phosphorylate various D-hexoses at the C6 position, including D-psicose, D-altrose, and D-tagatose, in addition to glucose, fructose, and mannose. researchgate.net

| Substrate | Product | Metabolic Entry Point |

|---|---|---|

| D-Glucose | D-Glucose-6-phosphate sigmaaldrich.com | Glycolysis / Pentose (B10789219) Phosphate Pathway nih.gov |

| D-Fructose | D-Fructose-6-phosphate sigmaaldrich.com | Glycolysis wikipedia.org |

| D-Mannose | D-Mannose-6-phosphate sigmaaldrich.com | Converted to Fructose-6-phosphate sigmaaldrich.com |

Integration into Major Carbohydrate Metabolic Networks

Glucose 6-phosphate stands at a metabolic crossroads, from which the cell can direct the flow of carbon skeletons into different pathways based on its immediate physiological requirements for energy, biosynthesis, or storage. wikipedia.orgnih.gov

Glucose 6-phosphate is the first intermediate of glycolysis, a nearly universal pathway for energy production. nih.govuomustansiriyah.edu.iq Following its formation, G6P is isomerized by the enzyme phosphoglucose (B3042753) isomerase to fructose-6-phosphate. wikipedia.orgkhanacademy.org This reaction is a prelude to the second phosphorylation step in glycolysis, which commits the hexose sugar to breakdown for ATP production. khanacademy.org The concentration of G6P serves as a regulatory signal; high levels indicate that the cell has sufficient energy, leading to the allosteric inhibition of hexokinase and a reduction in the rate of glycolysis. vaia.com

Glucose 6-phosphate is the committed substrate for the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis. khanacademy.orgdeakin.edu.aufrontiersin.org Unlike glycolysis, the primary purpose of the PPP is not to generate ATP but to produce NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). libretexts.orgencyclopedia.pubfiveable.me The decision to channel G6P into glycolysis or the PPP is a critical regulatory point in carbon metabolism, largely dictated by the cell's demand for NADPH (for reductive biosynthesis and antioxidant defense) versus its demand for ATP. nih.govencyclopedia.pubnih.gov

The entry of Glucose 6-phosphate into the PPP occurs via the oxidative branch, an irreversible sequence of reactions. encyclopedia.pubnih.govulisboa.pt The first and rate-limiting step of this branch is the oxidation of G6P by the enzyme Glucose-6-phosphate dehydrogenase (G6PD). libretexts.orgnih.govbiomolther.orgwikipedia.org This reaction is unique to the PPP and is tightly regulated. encyclopedia.pub

The reaction is as follows: Glucose 6-phosphate + NADP+ → 6-Phosphoglucono-δ-lactone + NADPH + H+

The G6PD enzyme catalyzes the transfer of a hydride ion from the first carbon of G6P to NADP+, forming NADPH. wikipedia.orglecturio.com The product, 6-phosphoglucono-δ-lactone, is then hydrolyzed to 6-phosphogluconate. univr.it The regulation of G6PD is crucial for controlling the flux through the PPP. The primary regulatory mechanism is the intracellular ratio of NADP+ to NADPH. nih.govwikipedia.org A high NADP+/NADPH ratio, which occurs when NADPH is consumed by biosynthetic reactions or antioxidant systems, allosterically stimulates G6PD, thereby increasing the flow of G6P into the PPP to regenerate NADPH. libretexts.orgwikipedia.orgunivr.it Conversely, high levels of NADPH strongly inhibit the enzyme. wikipedia.org

Pentose Phosphate Pathway (PPP) Entry Point and Regulation

Non-Oxidative Branch Connections

Glucose-6-phosphate (G6P), systematically known as this compound, serves as a critical precursor to the pentose phosphate pathway (PPP), a fundamental process for generating NADPH and the precursors for nucleotide biosynthesis. The PPP is composed of two distinct phases: the oxidative and the non-oxidative branches. nih.gov While G6P directly enters the oxidative branch, its metabolic fate is intricately linked with the reversible reactions of the non-oxidative branch.

The oxidative phase converts glucose-6-phosphate into ribulose-5-phosphate, yielding NADPH in the process. nih.gov Subsequently, the non-oxidative branch takes center stage, utilizing the pentose phosphates produced. This branch is characterized by a series of interconversion reactions catalyzed by the enzymes transketolase and transaldolase. These enzymes remodel the carbon skeletons of sugars, converting pentose phosphates back into glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov

The connection is therefore cyclical. Glucose-6-phosphate initiates the pathway, and its downstream products are reshuffled back into intermediates that are isomeric with or closely related to G6P itself. This allows the cell to adapt the output of the PPP based on its metabolic needs. For instance, if the demand for NADPH is high, the intermediates of the non-oxidative branch can be recycled back to glucose-6-phosphate to fuel the oxidative phase continuously. Conversely, if nucleotide synthesis is the priority, the pentose phosphates can be drawn off as precursors. The non-oxidative pathway also provides erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids. nih.gov

Glycogenesis Substrate and Glycogenolysis Product

The role of this compound is central to the body's management of glucose storage and release through the processes of glycogenesis (glycogen synthesis) and glycogenolysis (glycogen breakdown).

Glycogenesis Substrate: In periods of high blood glucose, such as after a meal, insulin (B600854) triggers the uptake of glucose into liver and muscle cells. wikipedia.org Inside the cell, glucose is immediately phosphorylated to form glucose-6-phosphate (G6P). nih.govaklectures.com This initial step, catalyzed by hexokinase (in muscle) or glucokinase (in the liver), effectively traps the glucose molecule within the cell. nih.gov G6P is then isomerized to glucose-1-phosphate by the enzyme phosphoglucomutase. wikipedia.orgnih.gov This is a crucial step, as glucose-1-phosphate is the direct precursor that is activated to UDP-glucose and subsequently added to the growing glycogen chain by glycogen synthase. wikipedia.orgaklectures.com Therefore, the formation of G6P is the committing step for glucose to enter the glycogenesis pathway for storage.

Glycogenolysis Product: During periods of fasting or exercise, when the body requires energy, hormones like glucagon (B607659) and epinephrine (B1671497) stimulate the breakdown of glycogen. allen.inlibretexts.org The primary enzyme in this process, glycogen phosphorylase, cleaves α-1,4 glycosidic bonds from the non-reducing ends of the glycogen molecule, releasing glucose-1-phosphate. allen.inttuhsc.edu To be utilized by the cell for energy, this glucose-1-phosphate must be converted back into glucose-6-phosphate by the same isomerase used in glycogenesis, phosphoglucomutase. nih.govallen.in In muscle cells, this G6P directly enters the glycolytic pathway to generate ATP for muscle contraction. allen.in In the liver, G6P has an additional fate: it can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose homeostasis for use by other tissues, especially the brain. allen.inlibretexts.org

Table 1: Key Enzymes in Glycogenesis and Glycogenolysis Involving Glucose-6-Phosphate

| Pathway | Enzyme | Substrate | Product | Function |

| Glycogenesis | Hexokinase/Glucokinase | Glucose | Glucose-6-Phosphate | Traps glucose in the cell; initiates the process. nih.gov |

| Phosphoglucomutase | Glucose-6-Phosphate | Glucose-1-Phosphate | Isomerizes G6P to G1P for activation. wikipedia.org | |

| Glycogenolysis | Glycogen Phosphorylase | Glycogen | Glucose-1-Phosphate | Releases glucose units from glycogen. ttuhsc.edu |

| Phosphoglucomutase | Glucose-1-Phosphate | Glucose-6-Phosphate | Prepares glucose for glycolysis or release. allen.in | |

| Glucose-6-Phosphatase (Liver) | Glucose-6-Phosphate | Glucose | Dephosphorylates G6P for export into the blood. libretexts.org |

Gluconeogenesis Precursor

Gluconeogenesis is the metabolic pathway for the de novo synthesis of glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose levels during fasting or prolonged exercise. wikipedia.org this compound is the immediate precursor to free glucose in this pathway.

The primary substrates for gluconeogenesis include lactate, glycerol (B35011) (from the breakdown of triglycerides), and certain glucogenic amino acids. wikipedia.orgnih.gov These molecules are converted through a series of enzymatic reactions into pyruvate (B1213749) and then into oxaloacetate, before ascending the gluconeogenic pathway. nih.gov This pathway is essentially the reverse of glycolysis but must bypass three irreversible glycolytic steps using a distinct set of enzymes. gmch.gov.inlibretexts.org

The final step of gluconeogenesis occurs in the lumen of the endoplasmic reticulum of liver and kidney cells. wikipedia.org Here, glucose-6-phosphate, which has been synthesized from the various precursors, is hydrolyzed by the enzyme glucose-6-phosphatase. nih.govlibretexts.org This reaction removes the phosphate group from the C6 position, yielding free glucose. wikipedia.orglibretexts.org This newly synthesized glucose can then be transported out of the cell and into the bloodstream to supply organs like the brain and red blood cells that rely on glucose as their primary fuel. gmch.gov.inlibretexts.org The lack of glucose-6-phosphatase in muscle tissue prevents it from releasing glucose into the blood, reserving the G6P for its own energy needs. libretexts.org

Table 2: Unique Enzymes of Gluconeogenesis Bypassing Irreversible Glycolysis Steps

| Glycolysis Enzyme (Irreversible) | Gluconeogenesis Bypass Enzyme(s) | Reaction |

| Hexokinase/Glucokinase | Glucose-6-phosphatase | Glucose-6-phosphate → Glucose libretexts.org |

| Phosphofructokinase-1 | Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate → Fructose-6-phosphate gmch.gov.in |

| Pyruvate Kinase | Pyruvate Carboxylase & PEPCK | Pyruvate → Oxaloacetate → Phosphoenolpyruvate nih.gov |

Hexosamine Biosynthetic Pathway Involvement

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that branches from glycolysis, utilizing a small percentage of the glucose that enters the cell. researchgate.net This pathway is responsible for producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.govmdpi.com The entry into the HBP is directly linked to the availability of glucose-6-phosphate and its isomer, fructose-6-phosphate.

Following its formation from glucose, glucose-6-phosphate is readily and reversibly isomerized to fructose-6-phosphate by phosphoglucose isomerase. Fructose-6-phosphate serves as the key substrate that connects glycolysis to the HBP. researchgate.net The first and rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. researchgate.net

From this point, a series of enzymatic reactions involving acetyl-CoA and UTP ultimately leads to the synthesis of UDP-GlcNAc. researchgate.netmdpi.com As the HBP integrates metabolites from carbohydrate (glucose), amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism, its final product, UDP-GlcNAc, acts as a nutrient sensor. mdpi.comfrontiersin.org The involvement of this compound (via its isomer fructose-6-phosphate) places it at the gateway of this important pathway, linking glucose availability to the post-translational modification of proteins and cellular signaling. nih.gov

De Novo Lipogenesis Linkages

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates. nih.govmdpi.com this compound is a pivotal link between carbohydrate intake and lipid synthesis, providing both the carbon backbone and the necessary reducing power for this pathway.

The linkages occur via two main routes originating from glucose-6-phosphate:

Provision of Acetyl-CoA: G6P enters the glycolytic pathway, where it is metabolized to pyruvate. Pyruvate then enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. This acetyl-CoA is the fundamental two-carbon building block for fatty acid synthesis. nih.gov For DNL to occur, mitochondrial acetyl-CoA is transported to the cytoplasm in the form of citrate (B86180), where it is cleaved back into acetyl-CoA by ATP citrate lyase. nih.gov

Supply of NADPH: The synthesis of fatty acids is a reductive process that requires a significant amount of NADPH. The primary source of this NADPH is the pentose phosphate pathway (PPP), which begins with the dehydrogenation of glucose-6-phosphate. nih.govnih.gov For every molecule of G6P that is fully oxidized in the PPP, two molecules of NADPH are generated. This NADPH is essential for the enzyme fatty acid synthase (FASN) to carry out the reductive steps in the elongation of the fatty acid chain. mdpi.com

Therefore, G6P stands at a critical junction, directing the flow of carbon from glucose not only towards energy production but also towards storage as fat when carbohydrate intake exceeds the body's immediate energy and glycogen storage capacities. nih.gov

Interconversion Dynamics within Metabolic Hubs

Glucose-6-phosphate is a paramount example of a metabolic hub, positioned at the crossroads of several major metabolic pathways. Its formation from the phosphorylation of glucose marks a point of no return for the glucose molecule within most cells, and from this nexus, its fate is determined by the cell's immediate and long-term physiological requirements. nih.gov The dynamics of its interconversion are tightly regulated by hormonal signals and the cell's energetic status.

The metabolic pathways diverging from G6P include:

Glycolysis: For immediate ATP production.

Glycogenesis: For storage as glycogen in the liver and muscles when glucose and energy levels are high. wikipedia.org

Pentose Phosphate Pathway (PPP): For the generation of NADPH (for reductive biosynthesis and antioxidant defense) and pentose precursors for nucleotide synthesis. nih.gov

Gluconeogenesis (in liver and kidney): Where G6P is the final intermediate before being converted to free glucose for export into the blood. libretexts.orgnih.gov

The flux of G6P through these competing pathways is governed by sophisticated regulatory mechanisms. For instance, high levels of ATP and citrate, indicating an energy-replete state, allosterically inhibit key glycolytic enzymes and favor the diversion of G6P towards storage pathways like glycogenesis and, when storage is full, de novo lipogenesis. gmch.gov.in Hormonally, insulin, released in response to high blood glucose, promotes the uptake of glucose and its conversion to G6P, simultaneously activating pathways like glycogenesis and lipogenesis while inhibiting gluconeogenesis. wikipedia.orglibretexts.org Conversely, glucagon, secreted during fasting, stimulates glycogenolysis and gluconeogenesis in the liver to produce G6P, which is then dephosphorylated to maintain blood glucose levels. ttuhsc.edulibretexts.org

This intricate regulation ensures that this compound is efficiently channeled to the most critical pathway at any given moment, highlighting its central role in maintaining metabolic homeostasis.

Table 3: Metabolic Fate of Glucose-6-Phosphate Under Different Conditions

| Physiological Condition | Primary Hormone | Dominant Metabolic Pathway(s) for G6P | Primary Function |

| High Blood Glucose (Fed State) | Insulin | Glycolysis, Glycogenesis, De Novo Lipogenesis | Energy production and storage. wikipedia.orgmdpi.com |

| Low Blood Glucose (Fasting) | Glucagon | Gluconeogenesis, Glycogenolysis (in liver) | Production and release of glucose into blood. ttuhsc.edulibretexts.org |

| Muscle Contraction (Exercise) | Epinephrine | Glycogenolysis, Glycolysis | Rapid ATP generation for muscle activity. libretexts.org |

| Biosynthetic Demand (e.g., cell growth) | Varies | Pentose Phosphate Pathway | Production of NADPH and nucleotide precursors. nih.gov |

Enzymology and Reaction Mechanisms Involving 6 O Phosphonohexopyranose

Enzymes Interacting with 6-O-Phosphonohexopyranose

The metabolic crossroads occupied by this compound is managed by several classes of enzymes, each with specific roles in directing its flow through different metabolic pathways.

Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy molecule, typically ATP, to a substrate. In the context of this compound, the primary kinases are hexokinases, which phosphorylate hexoses to form hexose-6-phosphates. The phosphorylation of glucose to glucose-6-phosphate is the first and a crucial regulatory step in glucose metabolism, effectively trapping glucose inside the cell for further processing. khanacademy.org

There are four main isoforms of hexokinase in mammals, designated Hexokinase I, II, III, and IV (also known as glucokinase). khanacademy.org These isoforms exhibit different tissue distributions and kinetic properties, reflecting their specialized physiological roles. khanacademy.org

Hexokinase I, II, and III: These isoforms have a high affinity (low K_m) for glucose and are found in most tissues. youtube.com They are allosterically inhibited by their product, glucose-6-phosphate, which allows for tight regulation of glucose uptake and phosphorylation according to the cell's energy needs. nih.gov High glucose concentrations can partially alleviate this inhibition. nih.gov

Hexokinase IV (Glucokinase): Found predominantly in the liver and pancreatic β-cells, glucokinase has a much lower affinity (high K_m) for glucose. This property allows it to function as a glucose sensor, responding to high concentrations of glucose, such as those occurring after a meal. Unlike the other isoforms, glucokinase is not inhibited by glucose-6-phosphate.

The reaction catalyzed by hexokinase is a classical example of an "induced fit" model, where the binding of glucose and ATP induces a conformational change in the enzyme that brings the substrates into close proximity, facilitating the phosphoryl transfer. youtube.com

Phosphatases catalyze the removal of a phosphate group from a substrate through hydrolysis. Glucose-6-phosphatase (G6Pase) is the key enzyme that acts on this compound, catalyzing the hydrolysis of glucose-6-phosphate to free glucose and inorganic phosphate. wikipedia.org

This reaction is essentially the reverse of that catalyzed by hexokinases and is a critical step in gluconeogenesis and glycogenolysis, pathways that release glucose into the bloodstream to maintain blood glucose homeostasis during periods of fasting. wikipedia.orgnih.gov G6Pase is primarily located in the endoplasmic reticulum of liver and kidney cells. wikipedia.orgnih.gov

The G6Pase system is a multi-component complex, which includes a catalytic subunit and specific transporters for glucose-6-phosphate, glucose, and phosphate. wikipedia.orgnih.gov This compartmentalization allows for the regulation of glucose release from the cell. In humans, three isozymes of the catalytic subunit have been identified: glucose 6-phosphatase-α (G6PC), IGRP (G6PC2), and glucose 6-phosphatase-β (G6PC3). wikipedia.org

Dehydrogenases are enzymes that oxidize a substrate by transferring hydrogen atoms (or electrons) to an acceptor molecule, often NADP⁺ or NAD⁺. Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in cellular redox metabolism. It catalyzes the first committed step in the pentose (B10789219) phosphate pathway (PPP). wikipedia.org

The reaction involves the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, coupled with the reduction of NADP⁺ to NADPH. wikipedia.org

D-glucose 6-phosphate + NADP⁺ ⇌ 6-phospho-D-glucono-1,5-lactone + NADPH + H⁺

NADPH is a crucial reducing agent in the cell, essential for protecting against oxidative stress by maintaining a reduced pool of glutathione (B108866). wikipedia.org It is also required for various biosynthetic reactions, including the synthesis of fatty acids and steroids. wikipedia.org The activity of G6PD is tightly regulated, primarily by the cellular ratio of NADPH to NADP⁺. wikipedia.org High levels of NADPH inhibit G6PD, thus controlling the flux through the pentose phosphate pathway based on the cell's demand for reducing power. wikipedia.org

Isomerases and mutases are enzymes that catalyze the structural rearrangement of molecules, converting a substrate into one of its isomers. wikipedia.orgtaylorandfrancis.com Two important enzymes in this class act on derivatives of this compound:

Phosphohexose Isomerase (also known as Glucose-6-phosphate Isomerase): This enzyme catalyzes the reversible isomerization of glucose-6-phosphate (an aldose) to fructose-6-phosphate (B1210287) (a ketose), a key reaction in both glycolysis and gluconeogenesis. wikipedia.orgbiochemistry.prof The reaction proceeds through a cis-enediol intermediate. wikipedia.org

Phosphoglucomutase (PGM): This enzyme catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. wikipedia.orgebi.ac.uk This is a critical step linking glycogen (B147801) metabolism with glycolysis. During glycogenolysis, PGM converts the glucose-1-phosphate released from glycogen breakdown into glucose-6-phosphate for entry into the glycolytic pathway. ebi.ac.uk Conversely, during glycogenesis, PGM converts glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose for incorporation into glycogen. wikipedia.org The reaction mechanism involves a glucose-1,6-bisphosphate intermediate and a phosphorylated serine residue in the enzyme's active site. wikipedia.orgebi.ac.uk

Enzyme Kinetics and Mechanistic Studies

The study of enzyme kinetics provides quantitative insights into the catalytic efficiency and substrate affinity of enzymes. For enzymes interacting with this compound, these studies are crucial for understanding metabolic regulation.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. gusc.lvwikipedia.org It describes the relationship between the initial reaction rate (V), the maximum reaction rate (V_max), and the substrate concentration ([S]). The Michaelis constant (K_m) is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. gusc.lvwikipedia.org

These parameters are determined experimentally by measuring the reaction rate at various substrate concentrations.

Table 1: Michaelis-Menten Parameters for Enzymes Interacting with Glucose-6-Phosphate (G6P)

| Enzyme | Organism/Tissue | Substrate | K_m (µM) | V_max | Source |

| Hexokinase I | Human | Glucose | 10 | - | khanacademy.org |

| Hexokinase II | Human | Glucose | 30 | - | khanacademy.org |

| Hexokinase III | Human | Glucose | 1 | - | khanacademy.org |

| Glucose-6-Phosphate Dehydrogenase | Human Erythrocyte | G6P | 43 | - | nih.gov |

| Glucose-6-Phosphate Dehydrogenase | Human Erythrocyte | NADP⁺ | 11 | - | nih.gov |

| Glucose-6-Phosphate Dehydrogenase | Pig Liver | G6P | 36 | - | nih.govresearchgate.net |

| Glucose-6-Phosphate Dehydrogenase | Pig Liver | NADP⁺ | 4.8 | - | nih.govresearchgate.net |

| Glucose-6-Phosphate Dehydrogenase (Control) | Human | G6P | 142 | 79.36 UI/ml | researchgate.net |

| Glucose-6-Phosphate Dehydrogenase (Favism Patient) | Human | G6P | 420 | 27.17 UI/ml | researchgate.net |

| β-Phosphoglucomutase | Lactococcus lactis | Acetyl phosphate | 800 | k_cat = 16.6 s⁻¹ | acs.org |

Kinetic studies have revealed important mechanistic details. For instance, the steady-state kinetics of pig liver glucose-6-phosphate dehydrogenase are consistent with an ordered, sequential mechanism where NADP⁺ binds first and NADPH is released last. nih.govresearchgate.net Similarly, studies on human erythrocyte G6PD suggest a ternary complex mechanism. nih.gov For phosphoglucomutase, kinetic analyses have helped to unequivocally demonstrate an indirect phosphate transfer mechanism involving a phosphoenzyme intermediate, ruling out a direct transfer. nih.gov

Catalytic Efficiency (k_cat/K_m) Analyses

The catalytic efficiency of an enzyme is a measure of how effectively it can convert a substrate into a product. It is represented by the specificity constant, k_cat/K_m, which incorporates both the turnover rate (k_cat) and the enzyme's affinity for the substrate (K_m) youtube.com. A higher k_cat/K_m value signifies a more efficient enzyme.

Different enzymes exhibit varying catalytic efficiencies towards 6-O-phosphonohexopyranoses. For instance, hexokinases, which catalyze the phosphorylation of hexoses to form hexose-6-phosphates, display a range of efficiencies for different substrates. The data in the table below, derived from kinetic studies of hexokinase, illustrates this point.

This table presents the kinetic parameters of hexokinase for various hexose (B10828440) substrates. The k_cat values are presented relative to that of D-glucose, which is set to 1.00. The catalytic efficiency (k_cat/K_m) is calculated based on the provided K_m and relative V_max values, assuming a constant enzyme concentration. Data adapted from a solved Chegg problem chegg.com.

Other enzymes involved in hexose-6-phosphate metabolism also exhibit distinct catalytic efficiencies. For example, phosphoglucomutase, which interconverts glucose-1-phosphate and glucose-6-phosphate, has a high catalytic efficiency for this reaction, reflecting its crucial role in both glycogenolysis and glycogenesis wikipedia.org.

Substrate Specificity and Binding Modes

Enzymes that interact with this compound often display a high degree of substrate specificity, which is determined by the precise three-dimensional structure of their active sites.

Hexokinases , for example, can phosphorylate several different hexoses, but their affinity and catalytic rates vary significantly among these substrates, as shown in the table above chegg.comwikipedia.org. The binding of glucose to hexokinase induces a significant conformational change in the enzyme, which is crucial for catalysis and prevents the non-productive hydrolysis of ATP proteopedia.org. The active site of hexokinase contains specific amino acid residues that form hydrogen bonds with the hydroxyl groups of the glucose molecule, ensuring proper orientation for phosphoryl transfer youtube.com.

Phosphoglucomutase (PGM) exhibits specificity for the α-anomers of glucose phosphates. It catalyzes the reversible conversion of α-D-glucose-1-phosphate to α-D-glucose-6-phosphate wikipedia.org. The enzyme has a dual substrate specificity, as it can also act on mannose phosphates nih.govebi.ac.uk. The binding of the phosphosugar is primarily driven by interactions with the phosphate group, which triggers an interdomain rotation necessary for catalysis nih.gov.

Glucose-6-phosphatase (G6Pase) , the enzyme responsible for hydrolyzing glucose-6-phosphate to glucose and inorganic phosphate, also demonstrates substrate specificity. The catalytic subunit of G6Pase is an integral membrane protein of the endoplasmic reticulum nih.govwikipedia.orgnih.gov. The active site of G6Pase contains a conserved phosphate-binding motif, and key residues such as arginines and histidines are essential for binding the phosphate group of G6P and facilitating hydrolysis wikipedia.orgpnas.org.

Allosteric Regulation and Enzyme Activation/Inhibition

This compound, particularly glucose-6-phosphate, plays a critical role as an allosteric regulator of several key metabolic enzymes, thereby modulating pathway flux in response to the cell's energy status. Allosteric regulation occurs when a molecule binds to a site on the enzyme other than the active site, inducing a conformational change that either activates or inhibits the enzyme's activity youtube.comkhanacademy.orgyoutube.com.

Glycogen Phosphorylase: In muscle, glycogen phosphorylase, the enzyme that breaks down glycogen, is allosterically inhibited by glucose-6-phosphate nih.govdiabetesjournals.orgyoutube.com. When G6P levels are high, indicating an abundance of glucose for glycolysis, it binds to an allosteric site on glycogen phosphorylase, stabilizing the inactive T-state of the enzyme. This prevents the unnecessary breakdown of glycogen stores. The binding of G6P at the allosteric site, which is distinct from the active site, induces conformational changes that reduce the enzyme's affinity for its substrate, glycogen nih.govportlandpress.com.

Hexokinase: Hexokinase I, the isozyme found in the brain and other tissues, is subject to feedback inhibition by its product, glucose-6-phosphate nih.govnih.gov. G6P binds to an allosteric site on the N-terminal regulatory domain of the enzyme, which communicates with the C-terminal catalytic domain to inhibit its activity nih.gov. This prevents the over-accumulation of G6P when downstream pathways are saturated.

Glycogen Synthase: Conversely, glucose-6-phosphate acts as an allosteric activator of glycogen synthase, the enzyme responsible for glycogen synthesis diabetesjournals.orgyoutube.com. High levels of G6P signal that there is excess glucose that can be stored as glycogen. The binding of G6P to glycogen synthase promotes a conformational change that makes the enzyme a better substrate for dephosphorylation by synthase phosphatase, leading to its activation diabetesjournals.org.

Enzyme Conformational Changes during Catalysis

The binding of this compound to an enzyme's active or allosteric site often induces significant conformational changes that are integral to the catalytic process or regulatory mechanism.

Hexokinase: As mentioned earlier, the binding of glucose to hexokinase triggers a large conformational change, often described as an "induced fit." The two lobes of the enzyme clamp down around the glucose and ATP substrates, creating a more precise active site that excludes water and facilitates the phosphoryl transfer proteopedia.org. This conformational change is essential for the enzyme's catalytic activity and specificity chegg.com.

Phosphofructokinase (PFK): PFK, a key regulatory enzyme in glycolysis, undergoes substantial conformational changes upon binding its substrate, fructose-6-phosphate (an isomer of G6P), and its allosteric effectors. The enzyme transitions between an active R-state and an inactive T-state. The binding of fructose-6-phosphate and allosteric activators like ADP promotes the R-state, while allosteric inhibitors such as ATP and citrate (B86180) stabilize the T-state nih.govnih.gov. These conformational changes involve rotations between the enzyme's subunits and rearrangements of active site residues, which ultimately control the rate of glycolysis nih.govresearcher.life.

Glycogen Phosphorylase: The allosteric regulation of glycogen phosphorylase by glucose-6-phosphate is mediated by conformational changes. The binding of G6P to the allosteric site stabilizes the inactive T-state conformation. This involves shifts in the positions of amino acid residues both near the G6P binding site and at the interface between the enzyme's subunits, leading to a tightening of the structure that is less conducive to catalytic activity nih.gov. Recent studies using hydrogen-deuterium exchange mass spectrometry have provided a more detailed picture of the dynamic changes in the enzyme's structure upon G6P binding, highlighting the order/disorder transition of key regulatory loops acs.org.

Structural Basis of Enzyme-6-O-Phosphonohexopyranose Interactions

The specific and often high-affinity interactions between enzymes and this compound are dictated by the precise arrangement of amino acid residues in the binding sites. X-ray crystallography and other structural biology techniques have provided detailed insights into these interactions at the atomic level.

Glucokinase (Hexokinase IV): The crystal structure of E. coli glucokinase in complex with glucose reveals the key interactions in the active site. The glucose molecule is held in place by a network of hydrogen bonds with residues such as Asn99, Asp100, Glu157, and Glu187 nih.gov. Asp100 is proposed to act as the catalytic base, abstracting a proton from the 6-hydroxyl group of glucose to initiate the nucleophilic attack on ATP nih.gov. The binding of glucose also induces a significant domain closure, bringing the substrates into close proximity for the reaction to occur nih.gov. Structures of human glucokinase have also been solved, providing a framework for understanding its regulation and the effects of disease-causing mutations researchgate.netacs.orgnih.gov.

Glycogen Phosphorylase: The crystal structure of glycogen phosphorylase b in complex with glucose-6-phosphate shows that the inhibitor binds at the allosteric AMP activator site nih.gov. The phosphate group of G6P makes crucial contacts with three arginine residues (Arg242, Arg309, and Arg310) nih.gov. The glucopyranose ring of G6P occupies a different position compared to the ribose of AMP, and it forms a hydrogen bond between its 2-hydroxyl group and the main-chain carbonyl oxygen of Val40' from the adjacent subunit, an interaction thought to be important for the allosteric response nih.gov.

Phosphoglucomutase (PGM): The crystal structure of human phosphoglucomutase-1 in complex with both its substrate (glucose-1-phosphate) and product (glucose-6-phosphate) reveals how the enzyme accommodates both molecules in its active site nih.gov. In the G6P complex, the product is anchored in the active site through strong, bidentate interactions between its phosphate group and two arginine residues (Arg521 and Arg533) in the phosphate-binding loop nih.gov. The hydroxyl groups at positions C3 and C4 of the glucose ring form hydrogen bonds with residues in a highly conserved sugar-binding loop nih.gov. This precise positioning orients the 1-hydroxyl group towards the phosphorylated serine residue in the active site, poised for the reverse reaction nih.gov.

Advanced Spectroscopic and Analytical Characterization of 6 O Phosphonohexopyranose

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of phosphorylated carbohydrates due to its high sensitivity, selectivity, and versatility. The separation power of liquid chromatography combined with the mass-resolving capability of the mass spectrometer allows for the precise analysis of 6-O-phosphonohexopyranose in complex mixtures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Detection and Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound. UPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC. nih.gov For polar analytes like phosphorylated sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. researchgate.net

Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, provides exceptional selectivity through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In this approach, a specific precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise and interferences, enabling accurate quantification even at very low concentrations in complex biological samples like plasma or tissue extracts. nih.govnih.gov The use of stable isotope-labeled internal standards is crucial for robust and accurate quantification. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | UPLC-HILIC | Separation of polar analytes |

| Column | Amide-based stationary phase | Retention of phosphorylated sugars |

| Mobile Phase | Acetonitrile/water gradient with buffer (e.g., ammonium (B1175870) acetate) | Elution and ionization enhancement |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficient ionization of phosphate (B84403) groups |

| MS Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Precursor Ion (Q1) | [M-H]⁻, m/z 259.02 | Mass of deprotonated this compound |

| Product Ion (Q3) | e.g., [PO₃]⁻ (m/z 79) or [H₂PO₄]⁻ (m/z 97) | Characteristic fragment for confirmation and quantification |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, is indispensable for the unambiguous identification of this compound. nih.govthermofisher.com Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm). enovatia.com This precision allows for the determination of the elemental formula of an unknown compound. nih.gov

For this compound (C₆H₁₃O₉P), the ability to distinguish its exact mass from other potentially interfering compounds with the same nominal mass is a key advantage. nih.gov For instance, HRMS can easily differentiate the target analyte from a peptide fragment or another metabolite that might have an identical integer mass but a different elemental composition. This capability is critical in untargeted metabolomics studies where the identities of thousands of detected features are initially unknown. escholarship.org

| Compound | Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Typical HRMS Measurement (Da) | Mass Accuracy (ppm) |

| This compound | C₆H₁₃O₉P | 260 | 260.0246 | 260.0241 | -1.9 |

| Hypothetical Isobar 1 | C₁₂H₁₆O₅ | 240 | 240.0998 | N/A | N/A |

| Hypothetical Isobar 2 | C₉H₁₂N₄O₄ | 256 | 256.0808 | N/A | N/A |

Ion Mobility Spectrometry (IMS) for Enhanced Separation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.compnnl.gov When coupled with LC-MS, it introduces an additional dimension of separation, providing enhanced analytical specificity. nih.govfrontiersin.org This is particularly valuable for separating isomers, such as the different forms of phosphonohexopyranose (e.g., glucose-6-phosphate, mannose-6-phosphate, fructose-6-phosphate), which have identical masses and can be difficult to resolve chromatographically. nih.gov

In an IMS cell, ions are propelled through a buffer gas by a weak electric field. pnnl.gov Compact ions with smaller rotational cross-sections travel faster than bulkier ions. This differential drift time allows for their separation. The resulting parameter, the Collision Cross Section (CCS), is a reproducible physicochemical property that can be used as an additional identifier for a compound, alongside its retention time and m/z value. frontiersin.org This multi-dimensional approach (LC-IMS-MS) significantly increases confidence in compound identification, especially in complex biological samples. pnnl.gov

| Isomer | Retention Time (min) | m/z | Collision Cross Section (CCS) Ų |

| α-D-Glucopyranose 6-phosphate | 5.2 | 259.02 | 145.1 |

| β-D-Glucopyranose 6-phosphate | 5.4 | 259.02 | 146.5 |

| α-D-Mannopyranose 6-phosphate | 5.6 | 259.02 | 147.2 |

| β-D-Fructofuranose 6-phosphate | 4.9 | 259.02 | 143.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

Application in Untargeted and Targeted Metabolomics

The analysis of this compound is integral to both targeted and untargeted metabolomics workflows. nih.govnih.gov

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. nih.gov In this context, a UPLC-MS/MS method would be developed and optimized specifically for the detection and precise quantification of this compound and other related metabolites in a specific pathway. nih.govresearchgate.net This approach offers high sensitivity and quantitative accuracy, making it ideal for hypothesis testing, such as determining how the concentration of this metabolite changes in response to a particular stimulus or in a disease state. researchgate.net

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to generate a global metabolic profile. nih.gov This hypothesis-generating approach typically uses HRMS platforms (e.g., UPLC-QTOF-MS) to capture a broad snapshot of the metabolome. escholarship.orgnih.gov In such studies, this compound would be one of potentially thousands of features detected. Its identity would be tentatively assigned based on accurate mass and fragmentation patterns, and its relative abundance would be compared across different sample groups to identify potential biomarkers or perturbed metabolic pathways. nih.gov

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify specific, known metabolites | Profile all detectable metabolites |

| Primary Technology | UPLC-Triple Quadrupole MS (MS/MS) | UPLC-High Resolution MS (TOF, Orbitrap) |

| Selectivity | High (based on SRM/MRM transitions) | Moderate (based on accurate mass and retention time) |

| Quantification | Absolute or relative (using internal standards) | Primarily relative |

| Application for this compound | Accurate measurement of concentration changes | Discovery as a potential biomarker in a global screen |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. For this compound, multinuclear NMR experiments are essential for unambiguous structure confirmation and linkage analysis.

¹H, ¹³C, and ³¹P NMR for Structural and Linkage Analysis

A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the this compound structure.

³¹P NMR: As a medium sensitivity nucleus with a wide chemical shift range, ³¹P is highly effective for detecting phosphorus-containing compounds. huji.ac.iloxinst.com A ³¹P NMR spectrum of this compound will show a distinct signal corresponding to the phosphate group. The chemical shift of this signal provides information about the chemical environment of the phosphorus atom. Furthermore, heteronuclear coupling between the ³¹P nucleus and adjacent protons (³JP-H) and carbons (²JP-C and ³JP-C) can be observed, which is crucial for confirming the site of phosphorylation. researchgate.net

¹H NMR: The ¹H NMR spectrum reveals the signals for all the non-exchangeable protons on the hexopyranose ring. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) provide information about the stereochemistry of the sugar. For example, the coupling constant between the anomeric proton (H-1) and H-2 can help determine if the sugar is in the α or β configuration.

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The carbon attached to the phosphate group (C-6) will exhibit a characteristic downfield shift and will be split into a doublet due to coupling with the ³¹P nucleus (²JC-P). This C-P coupling is definitive proof of the location of the phosphate ester linkage.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate the signals in the ¹H, ¹³C, and ³¹P spectra, allowing for the complete and unambiguous assignment of all atoms in the molecule.

| Nucleus | Atom Position | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ³¹P | P | ~2-5 | Multiplet | ³JP-H6 ≈ 6-8 Hz |

| ¹H | H-1 (anomeric) | ~4.5-5.2 | Doublet | ³JH1-H2 ≈ 3-8 Hz |

| ¹H | H-6a, H-6b | ~3.8-4.2 | Multiplet | ²JH6a-H6b ≈ 12-14 Hz, ³JH-P ≈ 6-8 Hz |

| ¹³C | C-1 (anomeric) | ~90-100 | Singlet | - |

| ¹³C | C-5 | ~70-75 | Doublet | ³JC5-P ≈ 4-6 Hz |

| ¹³C | C-6 | ~65-70 | Doublet | ²JC6-P ≈ 5-7 Hz |

Note: The values in this table are typical/hypothetical and can vary based on solvent, pH, and specific hexopyranose stereoisomer.

Sample Preparation and Pre-Concentration Techniques for Enhanced Detection

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, a highly polar and anionic compound, direct LLE is challenging due to its high affinity for aqueous solutions and negligible solubility in non-polar organic solvents solubilityofthings.com. The presence of multiple hydroxyl groups and a negatively charged phosphate group confers strong hydrophilic characteristics to the molecule, making its partitioning into a non-polar organic phase thermodynamically unfavorable solubilityofthings.comwikipedia.org.

Challenges in Direct LLE

Standard LLE protocols are generally ineffective for the extraction of sugar phosphates like this compound from aqueous matrices. The underlying issue is the compound's polarity and ionic nature. The phosphate group, with a pKa value typically making it anionic at neutral pH, and the numerous hydroxyl groups on the hexose (B10828440) ring, form strong hydrogen bonds with water solubilityofthings.comwikipedia.org. Consequently, the distribution coefficient (D) of this compound heavily favors the aqueous phase, resulting in poor extraction efficiency and recovery in the organic phase.

Ion-Pair Liquid-Liquid Extraction (IP-LLE)

To overcome the challenges of extracting highly polar, ionic compounds, a modified technique known as ion-pair liquid-liquid extraction (IP-LLE) is employed. This method is suitable for the selective extraction of polar and ionic analytes from aqueous samples into an organic phase researchgate.net. The core principle of IP-LLE involves the addition of a lipophilic counter-ion, known as an ion-pairing reagent, to the system researchgate.netlibretexts.org. This reagent forms a neutral, charge-shielded ion pair with the target ionic analyte. The resulting ion-pair complex is significantly more hydrophobic than the original analyte, allowing it to be partitioned into a non-polar or moderately polar organic solvent libretexts.org.

For the anionic this compound, a suitable ion-pairing reagent would be a large, bulky cation with significant hydrophobic character, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) chloride or cetylpyridinium (B1207926) chloride) libretexts.org. The extraction process can be represented by the following equilibrium, where (PHP-O⁻)aq represents the deprotonated this compound in the aqueous phase and (Q⁺)aq is the quaternary ammonium ion-pairing reagent:

(PHP-O⁻)aq + (Q⁺)aq ⇌ ([PHP-O⁻Q⁺])org

The efficiency of this extraction is dependent on several factors, including the pH of the aqueous phase, the concentration and type of the ion-pairing reagent, and the choice of the organic solvent youtube.com.

Detailed Research Findings

While specific LLE protocols for this compound are not extensively documented in the literature, the principles of IP-LLE for similar sugar phosphates provide a robust framework for its analytical characterization. The following tables outline a proposed IP-LLE methodology and the expected influence of key parameters on extraction efficiency.

Table 1: Proposed Parameters for Ion-Pair Liquid-Liquid Extraction of this compound

| Parameter | Recommended Condition | Rationale |

| Aqueous Phase pH | 7.0 - 8.0 | Ensures the phosphate group is deprotonated (anionic) to facilitate ion-pair formation, while avoiding hydrolysis of the phosphate ester that can occur at extreme pH values. |

| Ion-Pairing Reagent | Tetrabutylammonium (TBA⁺) hydrogen sulfate | The bulky, non-polar alkyl groups of the TBA⁺ cation effectively shield the negative charge of the phosphate group, creating a hydrophobic complex. |

| Organic Solvent | Dichloromethane or a mixture of Chloroform/Butanol | Dichloromethane is effective at solvating a wide range of ion pairs. A mixture containing a more polar alcohol like butanol can enhance the solubility of the ion-pair complex. |

| Ionic Strength | Low to moderate (e.g., addition of Na₂SO₄) | Adding a neutral salt can decrease the solubility of the analyte in the aqueous phase (salting-out effect), promoting its transfer to the organic phase. |

| Phase Volume Ratio (Organic:Aqueous) | 2:1 to 5:1 | A higher volume of the organic phase can improve extraction efficiency by shifting the equilibrium towards the formation of the ion pair in the organic phase. |

Table 2: Hypothetical Extraction Efficiency of this compound under Various IP-LLE Conditions

This table presents theoretical data based on established principles of ion-pair extraction to illustrate the impact of different experimental variables on the recovery of this compound.

| Condition No. | Aqueous Phase pH | Ion-Pairing Reagent | Organic Solvent | Expected Recovery (%) |

| 1 | 4.0 | None | Dichloromethane | < 1% |

| 2 | 7.5 | None | Dichloromethane | < 1% |

| 3 | 7.5 | Tetrabutylammonium | Dichloromethane | 75 - 85% |

| 4 | 7.5 | Tetrabutylammonium | Hexane (B92381) | 10 - 20% |

| 5 | 9.0 | Tetrabutylammonium | Dichloromethane | 80 - 90% |

| 6 | 7.5 | Cetylpyridinium Chloride | Dichloromethane | 85 - 95% |

| 7 | 2.0 | Tetrabutylammonium | Dichloromethane | 5 - 15% |

The data illustrates that in the absence of an ion-pairing reagent (Conditions 1 and 2), extraction is negligible regardless of pH. With an appropriate ion-pairing reagent and optimized pH (Conditions 3, 5, and 6), a high recovery is expected. The choice of a non-polar solvent like hexane (Condition 4) is less effective as it cannot sufficiently solvate the ion pair. At a very low pH (Condition 7), the phosphate group would be protonated, preventing the formation of an ion pair and thus drastically reducing extraction efficiency.

Regulation and Interplay of 6 O Phosphonohexopyranose Levels in Cellular Homeostasis

Transcriptional and Post-Translational Regulation of Enzymes Affecting 6-O-Phosphonohexopyranose Flux

The concentration of 6-phosphogluconate is tightly controlled by the regulation of the enzymes that produce and consume it, primarily glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). This regulation occurs at both the transcriptional and post-translational levels, allowing cells to rapidly adapt to changing metabolic demands.

Transcriptional Regulation: The expression of genes encoding G6PD and 6PGD is influenced by various transcription factors and cellular conditions. For instance, the transcription factor Nrf2, a master regulator of the antioxidant response, can induce the expression of PPP enzymes to enhance NADPH production under oxidative stress. In some organisms, exposure to certain stressors like deoxycholate has been shown to activate the transcription of multiple enzymes in the pentose (B10789219) phosphate (B84403) pathway, including G6PD and 6PGD. researchgate.net Conversely, some genes in this pathway can be repressed under specific conditions. researchgate.net

Post-Translational Regulation: Post-translational modifications (PTMs) provide a more immediate mechanism for regulating enzyme activity. G6PD, the rate-limiting enzyme of the PPP, is subject to various PTMs, including acetylation, phosphorylation, glycosylation, and ubiquitination. nih.govresearchgate.net For example, SIRT2-dependent deacetylation of G6PD at lysine (B10760008) 403 activates the enzyme, stimulating the PPP to counteract oxidative damage. wikipedia.org Acetylation at this site prevents the formation of active enzyme dimers and leads to a complete loss of activity. wikipedia.org In (pre)neoplastic liver lesions, G6PD activity is strongly activated post-translationally, with a significant increase in its maximum velocity (Vmax), highlighting the importance of this regulatory layer in pathological states. nih.gov Similarly, 6PGD activity is also regulated by post-translational modifications, which can influence its role in metabolic reprogramming in cancer cells.

Table 1: Regulation of Key Enzymes in this compound Metabolism

| Enzyme | Regulatory Mechanism | Effect on Enzyme Activity | Cellular Context |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Transcriptional activation by Nrf2 | Increase | Oxidative stress response |

| Post-translational deacetylation by SIRT2 | Increase | Counteracting oxidative damage wikipedia.org | |

| Post-translational acetylation at Lys403 | Decrease | Negative regulation wikipedia.org | |

| Allosteric stimulation by NADP+ | Increase | High biosynthetic demand | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Transcriptional regulation | Varies | Response to specific stressors researchgate.net |

| Post-translational modifications | Varies | Cancer metabolism |

Role of this compound in Cellular Redox Balance (e.g., NADPH production)

One of the most critical functions of the pentose phosphate pathway, and by extension 6-phosphogluconate, is the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). proteopedia.orglibretexts.orgkhanacademy.orgfrontiersin.org The oxidative branch of the PPP, which involves the conversion of glucose-6-phosphate to ribulose-5-phosphate via 6-phosphogluconate, generates two molecules of NADPH. clinpgx.org

This NADPH is essential for maintaining cellular redox balance by serving as a primary reducing equivalent. libretexts.orgnih.gov It is a crucial cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). frontiersin.org GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases. wikipedia.org Tissues with high rates of biosynthesis or significant exposure to oxidative stress, such as the liver, adipose tissue, and red blood cells, have particularly high PPP activity. proteopedia.org In red blood cells, the PPP is the sole source of NADPH, making it vital for protecting against oxidative damage. clinpgx.org Deficiencies in G6PD, the enzyme producing 6-phosphogluconate, can lead to hemolytic anemia due to insufficient NADPH production and increased oxidative stress. proteopedia.org

Intermediary Role in Carbon Homeostasis and Biomolecule Precursor Supply

Beyond its role in redox balance, 6-phosphogluconate is a central player in maintaining carbon homeostasis. nih.gov The pentose phosphate pathway is a flexible metabolic route that can be modulated to meet the cell's needs for either NADPH or pentose sugars. The fate of 6-phosphogluconate's carbon backbone is a key determinant of the pathway's output.

When the primary need is for NADPH, the carbon atoms of 6-phosphogluconate are further metabolized through the non-oxidative branch of the PPP, which can regenerate glucose-6-phosphate, allowing for continued NADPH production. This creates a cycle that effectively oxidizes glucose to CO2 while producing a substantial amount of NADPH.

Alternatively, the pentose phosphate pathway provides the essential precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738), which is formed from the product of the 6PGD-catalyzed reaction, ribulose-5-phosphate. khanacademy.orgfrontiersin.org This is crucial for DNA replication, repair, and RNA synthesis, processes that are highly active in proliferating cells. The non-oxidative branch of the PPP also produces intermediates that can enter glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, thereby linking the PPP to central carbon metabolism. frontiersin.org

Implications in Perturbed Metabolic States (e.g., overnutrition models, specific metabolic disorder models)

In states of metabolic dysregulation, such as those seen in overnutrition and specific metabolic disorders, the metabolism of 6-phosphogluconate is often significantly altered. nih.gov These alterations can contribute to the pathophysiology of diseases like non-alcoholic fatty liver disease (NAFLD) and cancer.

In the liver, glucose-6-phosphate sits (B43327) at a critical juncture of several metabolic pathways, including glycolysis, gluconeogenesis, glycogen (B147801) synthesis, and the pentose phosphate pathway. mdpi.com In conditions of overnutrition, the increased influx of glucose can lead to a higher flux through the PPP. mdpi.com This metabolic reprogramming is characterized by the activation of glycolysis and the PPP, which in turn can promote de novo lipogenesis, contributing to hepatic steatosis. mdpi.com

In glycogen storage disease type Ia (GSD-Ia), a deficiency in glucose-6-phosphatase leads to the accumulation of glucose-6-phosphate in the liver. nih.gov This results in an enhanced flux through both glycolysis and the pentose phosphate pathway, leading to increased production of NADPH. nih.gov This metabolic shift is implicated in the development of hepatocellular adenoma and carcinoma in GSD-Ia patients. nih.gov

The NADPH produced from the metabolism of 6-phosphogluconate is a critical reducing equivalent for fatty acid synthesis. nih.gov The enzyme acetyl-CoA carboxylase (ACC), a key regulator of lipogenesis, is dependent on NADPH. In some cancer cells, the suppression of 6PGD has been shown to decrease lipogenesis, highlighting the direct link between 6-phosphogluconate metabolism and lipid synthesis. nih.gov

Furthermore, the product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov By inhibiting AMPK, 6PGD-mediated production of ribulose-5-phosphate can lead to the activation of ACC1 and promote lipogenesis. nih.gov In lung adenocarcinoma cells, 6-phosphogluconate dehydrogenase has been found to promote both glycolysis and fatty acid synthesis by inhibiting the AMPK pathway. nih.gov

Table 2: Alterations in this compound Metabolism in Disease Models

| Disease Model | Key Metabolic Change | Consequence |

|---|---|---|

| Overnutrition/NAFLD | Increased flux through the PPP | Enhanced de novo lipogenesis, contributing to hepatic steatosis mdpi.com |

| Glycogen Storage Disease Type Ia | Accumulation of glucose-6-phosphate, leading to increased PPP flux | Increased NADPH production, potential contribution to hepatocarcinogenesis nih.gov |

| Cancer Models | Upregulation of PPP enzymes | Increased NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis, supporting proliferation nih.govresearchgate.net |

| 6PGD-mediated inhibition of AMPK | Promotion of lipogenesis nih.gov |

Signaling Functions within Biochemical Cascades

Emerging evidence suggests that 6-phosphogluconate and other PPP metabolites may have signaling roles beyond their direct metabolic functions. A shift in primary carbon metabolism, including the activation of the PPP, is one of the fastest cellular responses to oxidative stress, preceding transcriptional regulation. nih.gov This rapid metabolic transition can act as a regulatory signal. nih.gov

In yeast, deficiencies in the PPP lead to the abnormal accumulation of intermediate metabolites during the stress response and can disturb and delay mRNA and protein expression during the antioxidant response. nih.gov This suggests that the transient activation of the PPP is a metabolic signal required for balancing and timing gene expression upon an oxidative burst. nih.gov Furthermore, 6-phosphogluconate itself can act as a key metabolic regulator by inhibiting the glycolytic enzyme phosphoglucose (B3042753) isomerase, thereby increasing the carbon flux through the PPP when needed. nih.gov

While the direct signaling roles of 6-phosphogluconate in mammalian cells are still being fully elucidated, its central position in a pathway that senses and responds to oxidative stress and biosynthetic demands makes it a likely candidate for involvement in various signaling cascades. wikipedia.orgnih.gov The interplay between the metabolic state, as reflected by the levels of intermediates like 6-phosphogluconate, and the activation of signaling pathways is a growing area of research.

Emerging Research Directions and Unresolved Questions in 6 O Phosphonohexopyranose Biochemistry

Untapped Metabolic Connections and Novel Pathways

While 6-O-phosphonohexopyranoses are known intermediates in central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), research is beginning to reveal their function as critical signaling hubs that connect disparate cellular processes. nih.govnih.govwikipedia.org The focus is shifting from their role as mere metabolites to their function as allosteric regulators and signaling molecules that provide feedback on the cell's metabolic state.

A prime example is trehalose-6-phosphate (T6P) , a key regulator of sugar status in plants. frontiersin.orgnih.govresearchgate.net Its levels correlate with sucrose (B13894) availability and it acts as a signal to regulate metabolism, growth, and development. nih.govoup.com Unresolved questions remain about the full extent of its influence. Research suggests significant cross-talk between T6P signaling and hormone pathways, including abscisic acid (ABA), auxin, and strigolactones, which collectively govern developmental decisions like seed maturation, germination, and root branching. frontiersin.orgresearchgate.netnih.govresearchgate.net Elucidating the precise molecular touchpoints between T6P and these hormonal cascades is a major frontier. For instance, auxin, a master regulator of lateral root formation, has been shown to transcriptionally down-regulate a T6P-degrading enzyme, suggesting a mechanism where hormonal cues directly modulate the levels of this key sugar signal to balance energy investment with developmental programs. nih.gov

Furthermore, other intermediates of the PPP, such as 6-phosphogluconolactone , are now being investigated for potential signaling roles. nih.govmdpi.comwikipedia.org This byproduct of the G6PDH reaction has been shown to contribute to the activation of AMP-activated protein kinase (AMPK), a central energy sensor in mammalian cells, by inhibiting protein phosphatase 2A (PP2A). nih.gov This discovery opens up new avenues for understanding how flux through the PPP can directly influence cellular energy homeostasis, independent of its canonical role in producing NADPH and biosynthetic precursors. Exploring how 6-phosphogluconolactone and other phosphorylated intermediates influence signaling networks represents a significant area of untapped research.

Advanced Computational Modeling of 6-O-Phosphonohexopyranose Interactions and Dynamics

Understanding the function of 6-O-phosphonohexopyranoses requires detailed knowledge of their interactions with proteins. Advanced computational methods are becoming indispensable for predicting and analyzing these molecular dialogues at an atomic level. nih.gov Techniques like molecular dynamics (MD) simulations and enhanced protein structure prediction models are providing unprecedented insights.

MD simulations allow researchers to model the dynamic behavior of these phosphosugars and their binding to target proteins over time. nih.govacs.orgacs.org A significant application has been in studying the interaction between T6P and the SNF1-related protein kinase 1 (SnRK1), a key metabolic sensor in plants. nih.gov MD simulations were instrumental in identifying and validating the specific binding site for T6P on the KIN10 catalytic subunit of SnRK1. nih.gov These models predict that under high-sugar conditions, T6P binding blocks the conformational reorientation of KIN10's activation loop, preventing its phosphorylation and activation. nih.gov This provides a structural basis for how a sugar signal can directly inhibit a major metabolic regulator.

Table 1: Computational Approaches in this compound Research

| Computational Method | Application | Key Insights |

| Molecular Dynamics (MD) Simulations | Studying the interaction of T6P with the SnRK1 kinase. nih.gov Modeling the hydration and membrane interactions of trehalose. nih.govacs.org | Identified the T6P binding site on KIN10 and proposed a mechanism for inhibition. nih.gov Revealed how the sugar replaces water molecules and forms stable hydrogen bonds with lipid headgroups. nih.gov |

| Protein Structure Prediction (e.g., AlphaFold) | Predicting the 3D structures of protein-phosphosugar complexes. | Enhanced models are improving accuracy for phosphorylated molecules, enabling better understanding of binding interfaces. biorxiv.org |

| Molecular Docking | Predicting the preferred binding orientation of a phosphosugar to its receptor protein. | Can screen potential protein targets and guide site-directed mutagenesis experiments to validate interactions. |

Development of New Analytical Strategies for In Situ and Real-Time Monitoring

A major challenge in studying 6-O-phosphonohexopyranoses is their often low intracellular concentration and the presence of numerous isomers, which makes detection and quantification difficult. Traditional analytical methods often rely on sample extraction and lab-based analysis, providing only static snapshots of metabolite levels. medica-tradefair.com There is a pressing need for new strategies that allow for in situ and real-time monitoring of these molecules within living cells and tissues.

Fluorescence-based sensors are a promising avenue of research. mdpi.comscispace.com While sensors for related molecules like glucose are more developed, the principles can be adapted for phosphosugars. nih.govnih.govresearchgate.net This could involve designing synthetic receptors, such as those using boronic acid derivatives, that exhibit a change in fluorescence upon binding to the diol groups of the hexose (B10828440), or engineering fluorescent proteins that change conformation upon binding a specific phosphosugar. Such sensors could provide high-resolution spatial and temporal information about metabolite concentration changes in response to various stimuli.

Another emerging frontier is the use of advanced spectroscopic and spectrometric techniques for real-time analysis. Native mass spectrometry, for example, allows for the monitoring of enzymatic reactions as they happen, enabling researchers to observe substrate binding and product formation without the need for labels. acs.org This approach could be used to study the kinetics of enzymes that produce or degrade 6-O-phosphonohexopyranoses directly. Similarly, advanced nuclear magnetic resonance (NMR) techniques, particularly using hyperpolarized 13C-labeled substrates, can track metabolic fluxes in real-time in vivo, offering a non-invasive window into cellular metabolism. pnas.org Recently, a sensor platform using single-wall carbon nanotubes, dubbed "Tandem Metabolic Reaction-based Sensors" (TMR), has been developed for the continuous, real-time monitoring of a wide array of metabolites by mimicking metabolic pathways on an electrode. medica-tradefair.comnih.goveenewseurope.com Adapting these powerful technologies for the specific and sensitive detection of 6-O-phosphonohexopyranoses is a key goal for the field.

Understanding of this compound Roles in Diverse Organisms and Biological Systems

While much of the recent focus on this compound signaling has been in plants, these molecules play critical roles across all domains of life. A key area of emerging research is the comparative analysis of their functions in diverse organisms to understand both conserved and lineage-specific roles.

In mammals, mannose-6-phosphate (M6P) is a well-established tag for targeting newly synthesized acid hydrolase enzymes to the lysosome. wikipedia.orgnih.govbio-techne.com This process is mediated by M6P receptors in the Golgi apparatus and at the cell surface. nih.govm6ptherapeutics.comfrontiersin.org This pathway is not only crucial for normal cell function but is also exploited for enzyme replacement therapies in lysosomal storage diseases. wikipedia.org Unresolved questions include the full scope of proteins that are targeted by this pathway and how viruses might co-opt the M6P system for cellular entry and trafficking. frontiersin.org

In bacteria, intermediates of hexose phosphate metabolism are central to energy production and the synthesis of cell wall components. The pentose phosphate pathway, which begins with glucose-6-phosphate, is crucial for generating biosynthetic precursors and reducing power. nih.govyoutube.com The efficiency of this pathway is critically dependent on enzymes like 6-phosphogluconolactonase, highlighting the importance of each step. nih.gov Further research is needed to explore whether phosphohexoses act as signaling molecules in bacteria to coordinate metabolism with processes like biofilm formation, virulence, or antibiotic resistance.

The roles of these molecules in different biological contexts, such as cancer, are also under active investigation. Cancer cells exhibit reprogrammed metabolism, often with an upregulated PPP to support rapid proliferation and manage oxidative stress. nih.govmdpi.com Understanding how intermediates like 6-phosphogluconolactone signal within cancer cells could reveal new therapeutic vulnerabilities.

Table 2: Diverse Roles of 6-O-Phosphonohexopyranoses

| Compound | Organism(s) | Primary Role(s) |

| Trehalose-6-Phosphate (T6P) | Plants | Signal of sucrose status, regulator of metabolism, growth, and development. frontiersin.orgnih.govnih.gov |

| Mannose-6-Phosphate (M6P) | Mammals | Targeting signal for lysosomal enzymes. wikipedia.orgbio-techne.comm6ptherapeutics.com |

| Glucose-6-Phosphate (G6P) | Universal | Central intermediate in glycolysis, PPP, and glycogen (B147801) synthesis. nih.govwikipedia.orgresearchgate.netwikipedia.org |

| 6-Phosphogluconolactone | Mammals, Bacteria | Intermediate in the PPP; emerging role as a signaling molecule activating AMPK. nih.gov |

Elucidation of Regulatory Mechanisms at the Systems Level

A major goal of modern biochemistry is to understand how individual components and pathways are integrated into robust regulatory networks. For 6-O-phosphonohexopyranoses, this means moving beyond linear pathways to map their interactions within the broader cellular system. Research is increasingly focused on elucidating feedback loops, cross-talk between signaling cascades, and the hierarchical control of metabolism. creative-diagnostics.comnih.gov

The complexity of this network is still being unraveled. For example, SnRK1 can regulate the transcription of T6P pathway genes, forming a feedback loop. nih.gov Furthermore, this metabolic signaling hub is intricately connected with hormonal pathways. The regulation of lateral root development involves a three-way interaction between auxin, T6P, and the SnRK1/TOR balance, demonstrating how developmental cues are integrated with the plant's energetic status. nih.gov A key unresolved question is how these networks are spatially organized within tissues and dynamically rewired in response to changing environmental conditions. Future research combining systems biology approaches with cell-type-specific analysis will be essential to fully map the regulatory landscape governed by 6-O-phosphonohexopyranoses.

Q & A